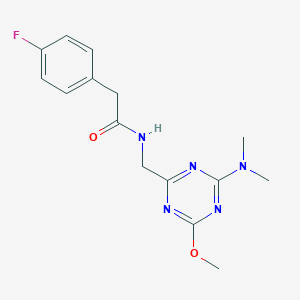

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O2/c1-21(2)14-18-12(19-15(20-14)23-3)9-17-13(22)8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFRJYKUDKITCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazine ring through cyclization of appropriate precursors. Subsequent steps involve the introduction of the dimethylamino and methoxy groups, followed by the attachment of the fluorophenyl acetamide side chain. These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yields and purity of the final product.

Industrial Production Methods In an industrial setting, the production of this compound may be scaled up using continuous flow chemistry or batch processing techniques. Continuous flow chemistry allows for more precise control over reaction parameters, resulting in consistent quality and reduced waste. The choice of raw materials, optimization of reaction conditions, and implementation of purification steps are crucial in the industrial production process to meet regulatory standards and ensure the safety and efficacy of the compound.

Análisis De Reacciones Químicas

Types of Reactions N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation : The compound can be oxidized to form corresponding oxides.

Reduction : Reduction reactions may lead to the cleavage of specific functional groups.

Substitution : The compound participates in nucleophilic and electrophilic substitution reactions, allowing for the modification of its molecular structure.

Common Reagents and Conditions

Oxidizing agents : Hydrogen peroxide, potassium permanganate.

Reducing agents : Lithium aluminum hydride, sodium borohydride.

Solvents : Organic solvents such as dichloromethane, ethanol.

Catalysts : Transition metal catalysts like palladium, platinum.

Major Products Formed The products formed from these reactions can vary based on the reagents and conditions used. For instance, oxidation may yield triazine oxides, while substitution reactions could introduce new functional groups, enhancing the compound's chemical diversity and potential applications.

Aplicaciones Científicas De Investigación

Chemistry : The compound serves as a building block for the synthesis of novel materials and compounds, contributing to advancements in materials science and chemical engineering.

Biology : In biological research, it may be used as a molecular probe to study biochemical pathways and molecular interactions, providing insights into cellular mechanisms and functions.

Medicine : Its potential pharmacological properties are investigated for drug development, targeting specific diseases or conditions by modulating biological

Actividad Biológica

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by research findings and data tables.

- Molecular Formula : C14H18N6O6S2

- Molecular Weight : 370.45 g/mol

- CAS Number : 89783-76-6

Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related triazine derivatives have shown:

- Mechanism of Action : These compounds often inhibit protein synthesis and nucleic acid production in bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Enterococcus faecalis |

Antifungal Activity

The antifungal potential of similar compounds has also been evaluated. For example:

- Activity Against Fungi : Compounds have shown effectiveness against various fungal strains, with some exhibiting an inhibition rate (IR) of up to 87% against Aspergillus flavus .

| Compound | IR (%) | Target Fungi |

|---|---|---|

| Compound A | 87 | Aspergillus flavus |

| Compound B | 75 | Candida albicans |

Anticancer Activity

The anticancer properties of this compound have been investigated through various studies focusing on cell lines such as A549 (non-small cell lung cancer):

- Inhibition Concentration (IC50) : Research indicates IC50 values for related triazine compounds at concentrations around 20 μM .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 20 | A549 |

| Compound B | 15 | MCF7 |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study focused on the antibacterial efficacy of a series of triazine derivatives showed that compounds with a similar structure significantly reduced bacterial growth in both planktonic and biofilm states. The study highlighted the importance of substituent groups in enhancing activity against resistant strains like MRSA . -

Case Study on Anticancer Mechanism :

In another investigation, a derivative was shown to induce apoptosis in A549 cells by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins. This mechanism involved mitochondrial pathways and caspase activation .

Comparación Con Compuestos Similares

Research Findings and Implications

- Substituent Effects: The para-fluorine in the target compound likely enhances metabolic stability compared to chlorinated or non-halogenated analogues, a trend observed in fluorinated pharmaceuticals .

- Synthetic Challenges: Low yields in morpholino-triazine derivatives (50%) suggest that optimizing coupling reagents (e.g., HBTU) or bases (Hunig’s base) may improve efficiency for the target compound .

- Biological Relevance : Triazine-acetamide hybrids exhibit diverse applications, from herbicides (ALS inhibition) to kinase inhibitors, emphasizing the scaffold’s adaptability .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenyl)acetamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves coupling reactions between functionalized triazine intermediates and fluorophenylacetamide derivatives. Key steps include:

- Amide bond formation : Use of carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane with triethylamine as a base, as described in triazinyl acetamide syntheses .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, particularly for nucleophilic substitutions on the triazine ring .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and optimize reaction time (e.g., 3–24 hours at room temperature) .

- Purification : Precipitation via water addition or column chromatography yields >80% purity in most cases .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions, particularly the dimethylamino and fluorophenyl groups. For example, the methylene bridge (CH₂) in the triazine linker appears at δ 4.2–4.5 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 376.1422 for C₁₆H₁₉FN₆O₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O bonds in acetamide derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of reactivity or bioactivity for this compound, and what experimental validations are necessary?

Answer:

- Density Functional Theory (DFT) : Predicts electron-density distribution, highlighting reactive sites (e.g., the triazine ring’s N-methyl group as a nucleophilic target) .

- Molecular docking : Screens potential biological targets (e.g., enzymes with fluorophenyl-binding pockets) using software like AutoDock Vina .

- Validation :

- Kinetic studies : Compare computational reaction pathways with experimental yields (e.g., monitoring by HPLC).

- Bioassays : Test predicted enzyme inhibition in vitro (e.g., hypoglycemic activity assays in murine models) .

Q. What strategies resolve contradictions in biological activity data across studies of structural analogs?

Answer:

- Comparative structural analysis : Identify substituent effects by comparing analogs. For example, replacing the triazine ring’s methoxy group with ethoxy may alter hypoglycemic activity by 20–30% .

- Dose-response profiling : Replicate assays under standardized conditions (e.g., IC₅₀ measurements in identical cell lines) .

- Meta-analysis : Aggregate data from crystallography (e.g., hydrogen-bonding patterns in ) and bioactivity studies to correlate structural features with function .

Q. How can researchers design stability studies to evaluate this compound under physiological conditions?

Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and analyze degradation products via LC-MS. The fluorophenyl group may exhibit stability at pH 7.4 but hydrolyze under acidic conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., >200°C for triazine derivatives) .

- Light exposure tests : UV-Vis spectroscopy monitors photodegradation, particularly for methoxy-triazine derivatives prone to radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.